(3-Cyclobutoxy-5-fluorophenyl)boronic acid
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Overview
Description
(3-Cyclobutoxy-5-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C10H12BFO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of both a cyclobutoxy group and a fluorine atom on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
The primary method for synthesizing (3-Cyclobutoxy-5-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(3-Cyclobutoxy-5-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Scientific Research Applications
(3-Cyclobutoxy-5-fluorophenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclobutoxy-5-fluorophenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
(3-Cyclobutoxy-5-fluorophenyl)boronic acid can be compared with other fluorinated boronic acids, such as:
3-Fluorophenylboronic acid: Similar in structure but lacks the cyclobutoxy group, making it less sterically hindered.
3,5-Difluorophenylboronic acid: Contains two fluorine atoms, which can enhance its reactivity and acidity.
The presence of the cyclobutoxy group in this compound provides additional steric bulk, which can influence its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C10H12BFO3 |
---|---|
Molecular Weight |
210.01 g/mol |
IUPAC Name |
(3-cyclobutyloxy-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C10H12BFO3/c12-8-4-7(11(13)14)5-10(6-8)15-9-2-1-3-9/h4-6,9,13-14H,1-3H2 |
InChI Key |
GOUSIFULHOCHMZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC2CCC2)(O)O |
Origin of Product |
United States |
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